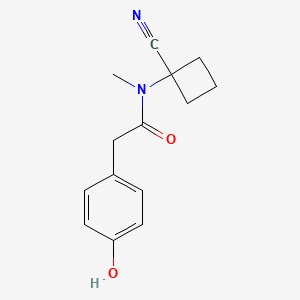
N-(1-Cyanocyclobutyl)-2-(4-hydroxyphenyl)-N-methylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-Cyanocyclobutyl)-2-(4-hydroxyphenyl)-N-methylacetamide, also known as CCMA, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. CCMA belongs to the class of cyclobutyl amides and has been found to exhibit various biological activities, including anti-inflammatory, analgesic, and anti-cancer properties.
科学的研究の応用
Antimicrobial Applications
Research has demonstrated the synthesis of novel heterocyclic compounds incorporating sulfamoyl moieties, aimed at creating potent antimicrobial agents. These compounds, derived from N-[4-(aminosulfonyl)phenyl]-2-cyanoacetamide, have shown promising results against both bacterial and fungal strains, highlighting the compound's potential in antimicrobial therapy (Darwish et al., 2014).
Antidepressant Biochemical Profile
A novel bicyclic compound, showcasing a neurochemical profile predictive of antidepressant activity, has been studied. This compound, structurally related to the topic compound through its activity profile, inhibits rat brain imipramine receptor binding and synaptosomal monoamine uptake without inhibiting monoamine oxidase, suggesting a potential for developing antidepressant drugs with minimal side effects (Muth et al., 1986).
Synthesis of N-Substituted Compounds
The synthesis of N-substituted cyanoacetamides, including compounds structurally related to N-(1-Cyanocyclobutyl)-2-(4-hydroxyphenyl)-N-methylacetamide, has been explored. These compounds have shown potential in creating fungicidal agents, indicating the versatility of N-substituted acetamides in synthesizing compounds with significant biological activities (Adhikari et al., 2005).
Chemoselective Acetylation
The chemoselective monoacetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, a process involving compounds structurally similar to the topic compound, has been optimized. This synthesis pathway is crucial for the development of antimalarial drugs, showcasing the compound's role in facilitating the synthesis of medically relevant molecules (Magadum & Yadav, 2018).
Safety and Hazards
特性
IUPAC Name |
N-(1-cyanocyclobutyl)-2-(4-hydroxyphenyl)-N-methylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2/c1-16(14(10-15)7-2-8-14)13(18)9-11-3-5-12(17)6-4-11/h3-6,17H,2,7-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQPWKHHMVJNVLN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)CC1=CC=C(C=C1)O)C2(CCC2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
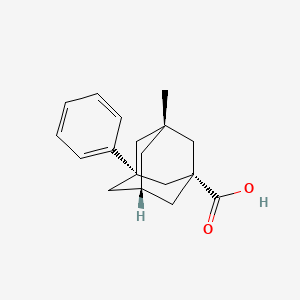
![[2-[2,5-Dimethyl-1-(5-methyl-1,2-oxazol-3-yl)pyrrol-3-yl]-2-oxoethyl] 2-chloropyridine-3-carboxylate](/img/structure/B2761451.png)
![N-(4-amino-2-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-methylbenzamide](/img/structure/B2761453.png)

![N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-4-(4-fluorophenylsulfonamido)benzamide](/img/structure/B2761456.png)
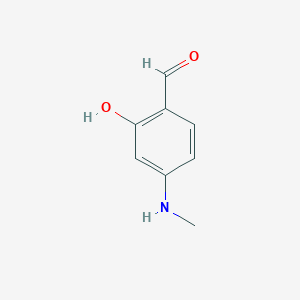
![N-(1-cyano-1,2-dimethylpropyl)-2-{[3-(1H-pyrazol-1-yl)butan-2-yl]amino}propanamide](/img/structure/B2761459.png)
![2-(Pyrazolo[1,5-a]pyrazin-4-yl)-1,2,3,4-tetrahydroisoquinoline](/img/structure/B2761460.png)
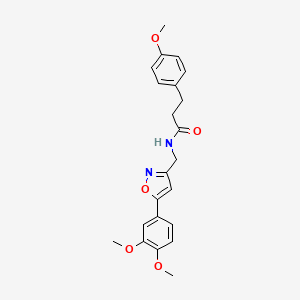
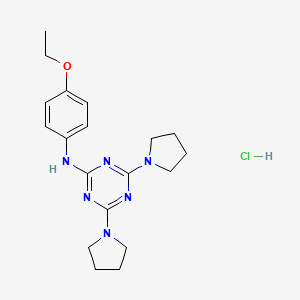

![1,2-dimethyl-N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-1H-imidazole-4-sulfonamide](/img/structure/B2761469.png)
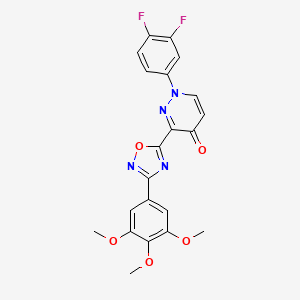
![2-[(4-Methoxyphenyl)amino]-2-oxoethyl (4-methylphenyl)acetate](/img/structure/B2761473.png)
